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Abstract

This technical guide provides a comprehensive overview of the discovery, initial
characterization, and biological functions of 13-ox0-9,11-octadecadienoic acid (13-oxo-ODA).
This oxidized linoleic acid metabolite, notably found in tomato juice, has emerged as a potent
activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARQ), a key regulator of lipid
and glucose metabolism.[1][2][3] This document details the seminal findings related to its
biological activity, including in vitro and in vivo evidence of its effects on dyslipidemia and
hepatic steatosis. Furthermore, its role as a ligand for PPARy and its anti-inflammatory and
potential anti-cancer properties are discussed. This guide is intended to be a resource for
researchers in pharmacology, nutrition, and drug development, providing detailed experimental
protocols, quantitative data, and visual representations of its molecular pathways and
experimental workflows.

Discovery and Initial Characterization
Identification in Tomato Products

While its isomer, 9-0x0-ODA, is present in fresh tomatoes, 13-0xo-ODA has been identified as
being uniquely present in processed tomato products, such as tomato juice.[1][2][3] Its
formation is thought to be a result of the processing methods. Quantitative analysis has shown
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that the localization of oxo-ODAs is primarily in the peel of the tomato fruit, and the amounts
increase upon homogenization.[4]

Physicochemical Properties

13-0x0-ODA is a C18 fatty acid with a ketone group at the 13th carbon and conjugated double
bonds at the 9th and 11th positions. Its chemical structure and key physicochemical properties
are summarized in the table below.

Property Value Source
Chemical Formula C1sH3003 [5]
Molecular Weight 294.4 g/mol [1][6]

(9Z,11E)-13-oxooctadeca-
IUPAC Name o ] [6]
9,11-dienoic acid

CAS Number 54739-30-9 [51[7]

Appearance Solid [6]

DMF: 50 mg/ml, DMSO: 50
Solubility mg/ml, Ethanol: 50 mg/ml, [5]
PBS (pH 7.2): 1 mg/ml

Amax 279 nm [5]

Store at -80°C for long-term

stability (= 2 years).[5] For
Storage ] ]

solutions in solvent, store at

-80°C for up to 1 year.[8]

Biological Activity and Signaling Pathways
Potent PPARa Agonism

The most well-characterized biological activity of 13-oxo-ODA is its function as a potent agonist
of PPARQq, a ligand-activated transcription factor that plays a crucial role in regulating energy
metabolism.[1][2][3] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA
significantly induces PPARa activation in a dose-dependent manner.[9] Notably, its activity is
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stronger than that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA), a known
PPARa activator.[1][2][3]

The activation of PPARa by 13-0x0-ODA initiates a signaling cascade that leads to the
increased expression of genes involved in fatty acid oxidation. This has been observed in both
primary hepatocytes and in vivo in animal models.[9]
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Figure 1: 13-o0x0-ODA Activated PPARa Signaling Pathway.

Effects on Lipid and Glucose Metabolism in vivo

In vivo studies using obese diabetic KK-Ay mice have substantiated the in vitro findings.
Dietary administration of 13-oxo-ODA was shown to decrease plasma and hepatic triglyceride
levels.[1][2][3] This effect is attributed to the upregulation of PPARa target genes in the liver
and skeletal muscle, such as Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase
(AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthetase (ACS), and Uncoupling Protein 2
(UCP2).[9]

Furthermore, 13-0x0-ODA treatment has been shown to improve glucose metabolism, as
evidenced by reduced plasma glucose and insulin concentrations in treated mice.[9]

Table 1: In Vivo Effects of 13-0xo-ODA in High-Fat Diet-Fed KK-Ay Mice
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Parameter Control (HFD)

0.02% 13-o0xo-

ODA

0.05% 13-o0xo0-

ODA

Source

Plasma
Triglycerides ~250

(mg/dL)

~180

~150

4]

Hepatic
Triglycerides ~120

(mag/g liver)

[°]

Plasma Glucose
(mg/dL)

~450

~350

~350

El

Plasma Insulin
(ng/mL)

El

Rectal
~37.0
Temperature (°C)

Not Reported

~37.67

4]

Statistically
significant
difference
compared to the
control group (p
< 0.05). Data are
approximate
values derived
from graphical
representations

in the source.

Table 2: Effect of 0.05% 13-0xo0-ODA on Gene Expression in Liver and Skeletal Muscle of KK-

Ay Mice (Fold Change vs. Control)
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. Skeletal .
Gene Liver Function Source
Muscle

Fatty Acid

CPT1la/b ~15 ~1.8 [9]
Transport
Peroxisomal

AOX ~2.0 ~2.5 Fatty Acid 9]
Oxidation
Fatty Acid

FAT ~1.8 ~15 9]
Transport
Fatty Acid

ACS ~1.6 ~1.7 o [9]
Activation
Ener

ucp2 ~2.2 ~1.9 9 [9]

Expenditure

*Statistically
significant
difference
compared to the
control group (p
< 0.05). Data are
approximate
values derived
from graphical
representations

in the source.

PPARYy Ligand Activity and Anti-Inflammatory Effects

In addition to its effects on PPARa, 13-0x0-ODA has been identified as an endogenous ligand
for PPARYy in human colonic epithelial cells.[10] Activation of PPARY in these cells leads to anti-
inflammatory effects, including a decrease in the secretion of the pro-inflammatory cytokine IL-
8.[10] This suggests a potential therapeutic role for 13-oxo-ODA in inflammatory bowel disease.
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Figure 2: 13-0x0-ODA Activated PPARYy Signaling Pathway in Colonic Epithelial Cells.

Anti-Cancer Stem Cell Activity

Recent studies have explored the potential of 13-oxo-ODA as an inhibitor of breast cancer
stem cells (BCSCs).[11] It has been shown to suppress the formation and proliferation of
mammospheres, reduce the population of CD44high/CD24low cells (a marker for BCSCs), and
induce apoptosis in these cells.[11] The proposed mechanism involves the downregulation of
the c-myc gene, suggesting a novel therapeutic avenue for targeting cancer stemness.[11]

Experimental Protocols
Extraction and Quantification of 13-0xo0-ODA from
Tomato Fruit

This protocol is adapted from a method for the analysis of oxo-ODAs in tomato fruit.[12]
o Sample Preparation: Freeze-dry 100 mg of tomato tissue (e.g., peel, sarcocarp).

o Extraction: Homogenize the freeze-dried sample in 1 mL of 99.5% ethanol containing an
appropriate internal standard (e.g., heptadecanoic acid at 1 pg/mL).

o Centrifugation: Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
e Supernatant Collection: Collect the supernatant.

o Re-extraction: Re-extract the pellet with an additional 1 mL of the extraction solvent and
repeat the centrifugation.
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e Pooling and Filtration: Pool the supernatants and filter through a 0.2-um PVDF membrane.

e Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography/Time-of-Flight
Mass Spectrometry (UPLC/TOF-MS).

PPAR« Luciferase Reporter Gene Assay

This protocol is based on the methodology described for assessing the PPARa agonistic
activity of 13-o0xo-ODA.[2][9]

Cell Culture: Culture CV-1 monkey kidney cells in appropriate media.

Transfection: Co-transfect the CV-1 cells with the following plasmids using a suitable
transfection reagent (e.g., Lipofectamine):

o Areporter plasmid containing a luciferase gene under the control of a PPAR response
element (e.g., pAXUASg-tk-luc).

o An expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain
and the human PPARa ligand-binding domain (e.g., pM-hPPARQ).

o An internal control reporter plasmid for normalization of transfection efficiency (e.g., pRL-
CMV).

Incubation: Incubate the transfected cells for 24 hours.

Treatment: Treat the cells with varying concentrations of 13-0xo-ODA, a vehicle control (e.g.,
DMSO), and a positive control (e.g., 5 nM GW7647) for 24 hours.

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase
reporter assay system according to the manufacturer's instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Express the results as fold induction relative to the vehicle control.
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Figure 3: General Experimental Workflow for the Characterization of 13-oxo-ODA.

In Vivo Study in Obese Diabetic Mice

This protocol outlines the key aspects of the in vivo study design used to evaluate the effects of
13-0x0-ODA.[9]

* Animal Model: Use 4-week-old male KK-Ay mice, a model for obese type 2 diabetes.
¢ Acclimation: Acclimate the mice on a standard diet for 5 days.

¢ Grouping: Divide the mice into three groups with similar average body weights.
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e Diets:
o Control Group: 60% high-fat diet (HFD).
o Treatment Group 1: HFD containing 0.02% (w/w) 13-o0x0-ODA.
o Treatment Group 2: HFD containing 0.05% (w/w) 13-0x0-ODA.
o Treatment Duration: Maintain the mice on their respective diets for 4 weeks.

e Housing: House the mice in individual cages in a temperature-controlled room (24+1°C) with
a 12-hour light/dark cycle.

e Outcome Measures:
o Monitor body weight regularly.

o At the end of the treatment period, collect blood samples for the analysis of plasma
triglycerides, glucose, and insulin.

o Harvest liver and skeletal muscle tissues for histological analysis and quantification of
triglyceride content and gene expression by gRT-PCR.

o Measure rectal temperature as an indicator of energy expenditure.

Synthesis and Stability
Synthesis

13-0x0-ODA can be synthesized from its precursor, 13-hydroxyoctadecadienoic acid (13-
HODE). The synthesis involves the oxidation of the hydroxyl group of 13-HODE to a ketone.
13-HODE itself is a major bioactive metabolite of linoleic acid, formed by the action of 15-
lipoxygenase-1. Enzymatic synthesis of 13-hydroperoxyoctadecadienoic acid, a precursor to
13-HODE, can be achieved using lipoxygenase from sources like soybeans.[13]

Stability and Storage

13-o0x0-ODA has shown structural stability under hot and acidic conditions, which is relevant to
its presence in processed tomato products.[14] For laboratory use, it is recommended to store
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13-0x0-ODA at -80°C for long-term stability (at least 2 years).[5] If prepared in a solvent, the
solution should be stored at -80°C and used within one year.[8] To prevent degradation from
repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Conclusion and Future Directions

13-oxo-octadecadienoic acid is a promising bioactive lipid with significant potential in the
management of metabolic disorders. Its discovery and initial characterization have firmly
established its role as a potent PPARa agonist, with clear in vivo efficacy in improving
dyslipidemia and hyperglycemia. The additional findings of its PPARYy ligand activity and anti-
inflammatory and anti-cancer stem cell properties open up new avenues for research and
therapeutic development.

Future research should focus on elucidating the detailed molecular mechanisms underlying its
diverse biological effects, particularly the downstream signaling pathways of PPARYy activation
in different cell types. Further investigation into its anti-cancer properties is warranted to
explore its potential as a novel therapeutic agent. Clinical studies are the next logical step to
translate the promising preclinical findings into tangible benefits for human health. This
technical guide provides a solid foundation for researchers to build upon in their exploration of
this fascinating and functionally diverse molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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